molecular formula C16H19NO4S B12614574 Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- CAS No. 920527-14-6

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-

Cat. No.: B12614574
CAS No.: 920527-14-6
M. Wt: 321.4 g/mol
InChI Key: ILXFWGJJYGDWAG-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The compound N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-benzenesulfonamide features a benzenesulfonamide core substituted at the para position with an isopropyl group (1-methylethyl) and an N-linked 3-hydroxy-4-methoxyphenyl moiety. These substituents likely influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Properties

CAS No.

920527-14-6

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO4S/c1-11(2)12-4-7-14(8-5-12)22(19,20)17-13-6-9-16(21-3)15(18)10-13/h4-11,17-18H,1-3H3

InChI Key

ILXFWGJJYGDWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- typically involves multiple steps. One common method includes the sulfonation of benzene to form benzenesulfonic acid, followed by the introduction of the N-(3-hydroxy-4-methoxyphenyl) group through a nucleophilic substitution reaction. The final step involves the addition of the isopropyl group under controlled conditions to ensure the correct positioning on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties:
Benzenesulfonamide derivatives, including N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-, have demonstrated antimicrobial activities against various pathogens. Studies indicate that modifications in the substituents on the benzene ring can significantly enhance these properties, making them candidates for developing new antibiotics.

2. Anti-inflammatory Effects:
Research has shown that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism involves the inhibition of specific inflammatory pathways, potentially leading to reduced symptoms in affected individuals.

3. Antitumor Activity:
The compound has also been investigated for its antitumor effects. In vivo studies using models such as the 4T1 breast cancer model have indicated that benzenesulfonamide derivatives can inhibit tumor growth, suggesting their potential use in cancer therapy .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experimental setup, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- was administered to models with induced inflammation. Results showed a marked decrease in inflammatory markers, supporting its potential application in treating inflammatory diseases .

Case Study 3: Cancer Research

Research conducted on the effect of this compound on tumor growth utilized an orthotopic model for breast cancer. The findings suggested that the compound could effectively inhibit tumor proliferation, warranting further investigation into its mechanisms and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Features and Substituent Effects

The biological activity of benzenesulfonamides is highly dependent on substituent groups. Below is a comparison of key structural analogs and their reported activities:

Compound Name / ID Substituents Biological Activity IC50 / Efficacy Data Source
Target Compound N-(3-hydroxy-4-methoxyphenyl), 4-(1-methylethyl) Not explicitly reported N/A -
Compound 11 N-(4,6-dimethyl-pyrimidin-2-yl), 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino] Antimicrobial (broad-spectrum) Most effective in study
Compound 18 N-(4,6-dimethyl-pyrimidin-2-yl), 4-[1-(2-chloro-benzoyl)-2-oxo-indol-3-ylideneamino] Antimicrobial (broad-spectrum) Most effective in study
Compounds 26–29 Thiophene-linked sulfonamides with pyrimidinyl, pyrazolyl, or benzothiazole Antiproliferative (breast cancer) IC50 ~9.39–10.25 µM
Chlorsulfuron N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) Pesticidal (herbicide) Not quantified
4-Cyano-N-[...]-benzenesulfonamide Cyanophenyl, dihydropyran-2-one derivatives Anticancer (mechanism unspecified) Not quantified

Activity Profiles

  • Antimicrobial Activity: Compounds 11 and 18 () demonstrate that chloro-benzoyl and indol-3-ylideneamino groups enhance antimicrobial efficacy. The target compound’s 3-hydroxy-4-methoxyphenyl group may confer similar or distinct activity, though hydroxyl and methoxy groups are more commonly associated with antioxidant or anti-inflammatory effects .
  • Anticancer Activity: Thiophene-linked sulfonamides (Compounds 26–29) exhibit potent antiproliferative effects, with IC50 values ~3× lower than doxorubicin. Their activity is attributed to thiophene’s electron-rich structure and sulfonamide’s enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition).
  • Pesticidal Activity: Chlorsulfuron () highlights the role of triazine and methoxy groups in herbicidal activity.

Methodological Considerations

  • Cytotoxicity Assays: The SRB assay () is widely used to evaluate compound cytotoxicity.

Biological Activity

Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-, is a sulfonamide derivative recognized for its diverse biological activities. This compound features a unique structure with a sulfonamide group linked to a benzene ring, which is further substituted with a hydroxyl group, a methoxy group, and an isopropyl group. These structural characteristics contribute to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and antitumor domains.

Antimicrobial Properties

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. In particular, studies have demonstrated that modifications in the substituents on the benzene ring can enhance biological efficacy. For instance, specific derivatives have shown potent activity against E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.28 mg/mL to 6.72 mg/mL, indicating their effectiveness against these microorganisms .

Anti-inflammatory Effects

The anti-inflammatory potential of benzenesulfonamide derivatives has been evaluated through various in vivo models. For example, compounds derived from this class have been shown to significantly inhibit carrageenan-induced paw edema in rats, with inhibition rates exceeding 90% at certain concentrations. Such findings suggest that these compounds may serve as effective anti-inflammatory agents .

Antitumor Activity

The antitumor activity of benzenesulfonamide derivatives has also been investigated. Some studies report that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxic effects are often measured using IC50 values, with some compounds demonstrating potency comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is closely linked to their structural features. The presence of hydroxyl and methoxy groups enhances solubility and reactivity, influencing their interaction with biological targets. The following table summarizes key structural features and their associated biological activities:

Compound NameStructural FeaturesAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-Hydroxyl and methoxy groups on benzeneMIC 6.72 mg/mL against E. coli90% inhibition of paw edemaInduces apoptosis in MCF-7
3-HydroxybenzenesulfonamideHydroxyl group onlyLess potent than methoxy-substitutedModerate inhibitionLow activity
4-MethoxybenzenesulfonamideMethoxy group onlyModerate activity against S. aureusLow inhibitionVariable activity

This table illustrates how different substituents can modulate the biological properties of benzenesulfonamide derivatives.

Study on Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory effects of several benzenesulfonamide derivatives in a carrageenan-induced rat model. Compounds were administered at varying doses, revealing significant reductions in edema at doses as low as 10 mg/kg body weight. The most effective compound achieved a reduction rate of 94% after three hours .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, several benzenesulfonamide derivatives were tested against common pathogens. Among them, one derivative exhibited an MIC of 6.63 mg/mL against Bacillus subtilis and was found to be the most effective against multiple strains of bacteria tested .

Antitumor Mechanism Exploration

Research exploring the antitumor mechanisms of benzenesulfonamide derivatives demonstrated that these compounds can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis. This inhibition was linked to reduced invasion capabilities of cancer cells in vitro .

Q & A

Basic: What are the optimized synthetic routes for Benzenesulfonamide, N-(3-hydroxy-4-methoxyphenyl)-4-(1-methylethyl)-, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

  • Core Formation : Construction of the benzenesulfonamide backbone via coupling reactions. and highlight the use of aromatic amines and sulfonyl chloride intermediates under reflux conditions .
  • Functionalization : Introduction of the 3-hydroxy-4-methoxyphenyl and isopropyl groups. Catalysts like glacial acetic acid and solvents such as ethanol are critical for regioselectivity .
  • Optimization : Yield improvements (e.g., 37–73%) are achieved through controlled temperature (reflux at 70–80°C) and stoichiometric ratios (1:1.1 molar ratios of precursors). Catalytic systems, such as NaH in THF, enhance reaction efficiency .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR) for structural elucidation of this compound?

Discrepancies in 1H^{1}\text{H} and 13C^{13}\text{C} NMR data often arise from tautomerism or solvent effects. Methodological strategies include:

  • Multi-Solvent Analysis : Comparing spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic or sulfonamide signals .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding in resolving conflicting experimental data .

Basic: What are the implications of the compound's solubility profile on experimental design?

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO) but moderate solubility in ethanol or THF. Key considerations:

  • Purification : Use mixed solvents (e.g., ethanol/water) for recrystallization to remove impurities .
  • Bioassays : For biological testing, solubilize in DMSO (≤1% v/v) to avoid cytotoxicity .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (70:30) resolves degradation products .

Advanced: What are the key considerations in designing catalytic systems for its derivatization?

Catalytic derivatization (e.g., oxidation or substitution) requires:

  • Substrate Activation : Electron-withdrawing groups (e.g., sulfonamide) enhance reactivity in nucleophilic substitutions. Pd/C or CuI catalysts promote cross-coupling reactions .
  • Redox Control : Selective oxidation of hydroxy groups to ketones demands mild oxidants (e.g., IBX) to prevent over-oxidation .
  • Steric Effects : The isopropyl group hinders axial approaches, favoring planar transition states in cyclization reactions. Molecular modeling (e.g., docking studies) optimizes catalyst-substrate interactions .

Advanced: How does the compound interact with biological targets, and what assays validate its activity?

The benzenesulfonamide moiety often targets enzymes (e.g., NLRP3 inflammasome) or receptors. Key methodologies include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values via fluorescence polarization (FP) or SPR for binding affinity .
  • Cellular Models : THP-1 macrophages or HEK293T cells transfected with target genes assess anti-inflammatory or apoptotic effects .
  • SAR Studies : Modifying the 3-hydroxy-4-methoxyphenyl group improves selectivity; substituent polarity correlates with membrane permeability in logP assays .

Basic: Which analytical techniques are most reliable for purity assessment?

  • HPLC-UV/Vis : Quantify impurities using C18 columns and 254 nm detection .
  • Elemental Analysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values .
  • TLC Monitoring : Chloroform:methanol (4.8:0.2) systems track reaction progress with Rf_f ≈ 0.5 .

Advanced: How do electronic effects of substituents influence the compound's reactivity in substitution reactions?

  • Meta-Substituents : The 3-hydroxy-4-methoxyphenyl group donates electron density via resonance, activating the sulfonamide for nucleophilic attack at the para position .
  • Steric Shielding : The isopropyl group reduces reactivity at the ortho position, directing substitutions to the sulfonamide nitrogen .
  • Kinetic Studies : Hammett plots (σ+^+ parameters) correlate substituent electronic effects with reaction rates in SNAr mechanisms .

Basic: What are the stability considerations under varying pH conditions?

  • Acidic Conditions (pH < 3) : Hydrolysis of the sulfonamide group occurs, forming sulfonic acid and amine byproducts. Stabilize with buffers (e.g., citrate) .
  • Alkaline Conditions (pH > 9) : Demethylation of the methoxy group is observed. Store in neutral, anhydrous environments .

Advanced: What computational methods predict the compound's pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability (e.g., 65% human intestinal absorption) and CYP450 inhibition risks .
  • Molecular Dynamics : Simulations (NAMD/GROMACS) model blood-brain barrier penetration, guided by logP (2.8) and polar surface area (85 Å2^2) .

Advanced: How can researchers address discrepancies in biological activity across cell lines?

  • Cell-Specific Metabolism : HepG2 cells may metabolize the compound via CYP3A4, altering efficacy. Use metabolic inhibitors (e.g., ketoconazole) in co-treatment assays .
  • Membrane Transporters : ABCB1 efflux pumps reduce intracellular concentrations in resistant lines. Verify using verapamil (ABCB1 inhibitor) .

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